![molecular formula C16H14ClNO2 B2737808 4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326871-55-9](/img/structure/B2737808.png)
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
The compound “4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a benzoxazepin derivative. Benzoxazepines are a class of compounds containing a benzene fused to an oxazepine. Oxazepines are seven-membered heterocycles containing five carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the benzene ring, with the oxazepine ring introducing some degree of polarity. The presence of the 2-chlorobenzyl group would also introduce additional polarity .Chemical Reactions Analysis
In general, benzoxazepines can undergo a variety of reactions. The chlorine atom on the benzyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .Scientific Research Applications
References:
- Arutyunyan, N.S., Papoyan, O.A., Akopyan, L.A., et al. “Synthesis and some reactions of 2-[4-(2-chlorobenzyl)-6,6-dimethyltetrahydropyran-4-yl]ethylamine.” Russ J Gen Chem, 83(10), 1957–1960 (2013)
- TCI Chemicals. “2-Chlorobenzyl Alcohol.”
- Sigma-Aldrich. “4-(5-bromo-2-chlorobenzyl) phenyl ethyl ether.”
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-3-1-5-12(14)9-18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTCTYPMPNSBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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